(-)-Bicifadine
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Overview
Description
(-)-Bicifadine: is a non-narcotic analgesic compound that has been studied for its potential use in treating pain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two mirror-image forms, known as enantiomers. The (-)-enantiomer of bicifadine is the active form that has been found to exhibit analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-bicifadine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound through a series of reactions, such as alkylation and cyclization.
Chiral Resolution: The intermediate is then subjected to chiral resolution to separate the desired (-)-enantiomer from its mirror image. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Final Steps: The resolved intermediate undergoes further chemical transformations, such as reduction and functional group modifications, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is scalable. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(-)-Bicifadine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, which can be used to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (-)-bicifadine is studied for its unique chiral properties and its ability to undergo various chemical transformations. Researchers explore its reactivity and potential to form new compounds with different pharmacological activities.
Biology
In biological research, this compound is investigated for its effects on biological systems. Studies focus on its interaction with cellular targets and its potential therapeutic applications.
Medicine
This compound has been primarily studied for its analgesic properties. It is considered a potential treatment for various types of pain, including neuropathic pain and inflammatory pain. Its non-narcotic nature makes it an attractive alternative to opioid analgesics.
Industry
In the pharmaceutical industry, this compound is explored for its potential to be developed into a new pain medication. Its synthesis and production are optimized for large-scale manufacturing, and its pharmacokinetic and pharmacodynamic properties are thoroughly studied.
Mechanism of Action
The mechanism of action of (-)-bicifadine involves its interaction with neurotransmitter systems in the brain. It primarily inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and modulation of pain signals. This compound may also interact with other molecular targets, such as ion channels and receptors, contributing to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Tramadol: Like (-)-bicifadine, tramadol is a centrally acting analgesic that inhibits the reuptake of norepinephrine and serotonin. tramadol also has opioid activity, which this compound lacks.
Duloxetine: This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and neuropathic pain. While it shares a similar mechanism of action with this compound, it is primarily used as an antidepressant.
Venlafaxine: Another SNRI, venlafaxine is used to treat depression and anxiety disorders. It also has analgesic properties but is not specifically developed as a pain medication.
Uniqueness of this compound
This compound is unique in its non-narcotic nature and its specific chiral form, which contributes to its distinct pharmacological profile. Unlike opioid analgesics, it does not carry the risk of addiction and respiratory depression. Its dual inhibition of norepinephrine and serotonin reuptake makes it a promising candidate for treating various types of pain without the side effects associated with opioids.
Properties
CAS No. |
83213-67-6 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
OFYVIGTWSQPCLF-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
Origin of Product |
United States |
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